N'-(3-phenylpropylidene)isonicotinohydrazide
Overview
Description
“N’-(3-phenylpropylidene)isonicotinohydrazide” is a derivative of isonicotinohydrazide . It’s a type of Schiff base, which are compounds that have shown a broad range of biological activities and pharmaceutical applications . They are known for their simple synthetic process and the presence of the active pharmacophore azomethine group (–CONH–N=CH–) of the hydrazide hydrazones moiety .
Synthesis Analysis
The synthesis of “N’-(3-phenylpropylidene)isonicotinohydrazide” involves the reaction of isoniazid with equimolar quantities of p-nitrobenzaldehyde . The reaction is carried out in methanol solution and the product is characterized using various techniques such as TLC, melting point determination, conductivity measurement, FTIR spectroscopy, magnetic moment analysis, and UV-Vis spectroscopy .Molecular Structure Analysis
The molecular structure of “N’-(3-phenylpropylidene)isonicotinohydrazide” is characterized by the presence of a phenyl group, a propylidene group, and an isonicotinohydrazide group . The FTIR spectra reveal that the Schiff base ligand establishes coordination bonds with the metal ion by utilizing the nitrogen (N) atom of the azomethine group and the oxygen (O) atom of the carbonyl group .Chemical Reactions Analysis
“N’-(3-phenylpropylidene)isonicotinohydrazide” can form complexes with metal ions such as Cu (II), Cd (II), Ni (II), and Co (II) ions . The formation of these complexes is accompanied by the transformation of the starting N’-(3,5-di-tert-butyl-2-hydroxybenzylidene)isonicotinohydrazide acylhydrazone into N’-(3-tert-butyl-5-nitro-2-hydroxybenzylidene)isonicotinohydrazide .Safety and Hazards
Future Directions
The future directions for “N’-(3-phenylpropylidene)isonicotinohydrazide” could involve further studies on its potential applications in the field of medicine, given its relation to isoniazid, a known antibiotic used for the treatment of tuberculosis . Additionally, its potential as a corrosion inhibitor for N80 steel in a concentrated acidic medium could be explored further .
properties
IUPAC Name |
N-[(E)-3-phenylpropylideneamino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-12H,4,7H2,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBBNXYQTZTKPU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-phenylpropylideneamino]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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